molecular formula C18H21N3O4 B13503102 1-(1-(benzyloxycarbonyl)piperidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylic acid

1-(1-(benzyloxycarbonyl)piperidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B13503102
M. Wt: 343.4 g/mol
InChI Key: KAFOLUQDXMNRSA-UHFFFAOYSA-N
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Description

1-(1-(Benzyloxycarbonyl)piperidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 5 and a carboxylic acid at position 2. The piperidine ring at position 1 of the pyrazole is further modified with a benzyloxycarbonyl (Cbz) protecting group. This structure is significant in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly in targeting enzymes or receptors requiring rigid, lipophilic scaffolds . The Cbz group enhances solubility in organic solvents and stabilizes the piperidine amine during synthetic processes, making the compound valuable in multi-step organic syntheses.

Properties

Molecular Formula

C18H21N3O4

Molecular Weight

343.4 g/mol

IUPAC Name

5-methyl-1-(1-phenylmethoxycarbonylpiperidin-4-yl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C18H21N3O4/c1-13-16(17(22)23)11-19-21(13)15-7-9-20(10-8-15)18(24)25-12-14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H,22,23)

InChI Key

KAFOLUQDXMNRSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2CCN(CC2)C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is commonly synthesized via cyclocondensation reactions. A typical approach involves:

  • Reacting β-keto esters (such as ethyl acetoacetate derivatives) with substituted hydrazines or hydrazine derivatives.
  • Use of reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to facilitate formation of β-enamino diketones, which cyclize to pyrazoles.

This method is supported by regioselective synthesis studies of methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, indicating efficient formation of pyrazole rings with piperidine substituents.

Piperidine Ring Functionalization and Protection

The piperidine ring is introduced or functionalized either by:

  • Starting from commercially available piperidine derivatives.
  • Protecting the piperidine nitrogen with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions (e.g., sodium bicarbonate or sodium hydride) to yield the benzyloxycarbonyl-protected piperidinyl intermediate.

This protecting group stabilizes the amine functionality and enhances solubility in organic solvents, facilitating subsequent synthetic steps.

Coupling of Pyrazole and Piperidine Units

Coupling reactions typically employ carbodiimide-based reagents such as:

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
  • Dicyclohexylcarbodiimide (DCC)

These reagents activate carboxyl or ester groups to form amide or ester linkages between the pyrazole and piperidine rings, enabling the assembly of the target molecule.

Hydrolysis to Carboxylic Acid

The ester group present in intermediates is hydrolyzed under basic conditions:

  • Sodium hydroxide (NaOH) in aqueous ethanol is used to convert ester moieties to carboxylic acids.
  • Acidification with hydrochloric acid (HCl) follows to precipitate the acid form of the compound.

This step is crucial for obtaining the final 1-(1-(benzyloxycarbonyl)piperidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylic acid.

Industrial Production Considerations

Industrial synthesis focuses on:

  • Optimization of reaction conditions to maximize yield and purity.
  • Use of continuous flow reactors for better reaction control and scalability.
  • Advanced purification techniques such as recrystallization and chromatography.
  • Monitoring reaction progress with chromatographic methods like HPLC and TLC to avoid side reactions and over-functionalization.

Summary Table of Preparation Steps

Step Number Reaction Step Reagents/Conditions Purpose/Outcome
1 Pyrazole ring formation β-Keto esters + substituted hydrazines, DMF-DMA Formation of pyrazole core
2 Piperidine nitrogen protection Benzyloxycarbonyl chloride (Cbz-Cl), base (NaHCO₃) Protect piperidine amine as benzyloxycarbonyl derivative
3 Coupling reaction EDCI or DCC, organic solvents Coupling pyrazole and piperidine moieties
4 Ester hydrolysis NaOH in aqueous ethanol, acidification with HCl Conversion of ester to carboxylic acid
5 Purification Recrystallization, chromatography Obtain pure final compound

Research Findings and Optimization Notes

  • Use of anhydrous solvents and inert atmosphere (nitrogen or argon) is recommended for moisture-sensitive steps to prevent side reactions.
  • Reaction monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to optimize reaction times and yields.
  • Protection with benzyloxycarbonyl group improves solubility and stability during multi-step synthesis.
  • Industrial scale-up benefits from continuous flow reactors to maintain consistent temperature and mixing, improving reproducibility and safety.
  • Purification techniques such as filtration at low temperatures and washing with solvents like toluene or isopropyl alcohol improve product purity and yield.

Chemical Reactions Analysis

Carboxylic Acid Derivatives Formation

The carboxylic acid group at position 4 of the pyrazole ring participates in classical acid-driven reactions:

Reaction Type Reagents/Conditions Product Key Features
Esterification Alcohols (e.g., MeOH, EtOH), H<sup>+</sup> catalystCorresponding alkyl estersFacilitates solubility modulation.
Amidation Amines (e.g., NH<sub>3</sub>, RNH<sub>2</sub>), DCC/DMAPPyrazole-4-carboxamidesBioactive analogs for drug discovery .
Acyl Chloride Formation SOCl<sub>2</sub> or PCl<sub>5</sub>4-(Chlorocarbonyl)pyrazole intermediateEnables nucleophilic substitutions.

Pyrazole Ring Functionalization

The electron-rich pyrazole system undergoes selective electrophilic substitutions:

Nitration

  • Reagents : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>

  • Site : Position 3 (para to methyl group)

  • Outcome : Introduces nitro groups for further reduction to amines.

Halogenation

  • Reagents : Cl<sub>2</sub>/FeCl<sub>3</sub> or Br<sub>2</sub>/AlBr<sub>3</sub>

  • Site : Position 3 or 5 (directed by steric effects of methyl group).

Cbz Group Reactivity and Deprotection

The Cbz-protected piperidine is stable under basic conditions but cleavable via:

Method Conditions Outcome
Hydrogenolysis H<sub>2</sub>/Pd-C, EtOHRemoves Cbz group, yielding free piperidine .
Acidic Hydrolysis HBr/AcOH or TFAGenerates secondary amine and benzyl alcohol .

Oxidation

  • Pyrazole Ring : Resistant to oxidation due to aromatic stability.

  • Piperidine Moiety : Oxidized to N-oxide derivatives using mCPBA.

Reduction

  • Carboxylic Acid : LiAlH<sub>4</sub> reduces it to hydroxymethyl group.

Participation in Multicomponent Reactions

The carboxylic acid serves as a substrate in one-pot syntheses:

  • Oxadiazole Formation : Reacts with hydrazides under dehydrating conditions (POCl<sub>3</sub>/pyridine) to yield 1,3,4-oxadiazoles, enhancing bioactivity profiles .

Stability and Rotameric Effects

The Cbz group exhibits syn/anti rotamerism (Figure 4 in ), influenced by hydrogen-bonding interactions. For example:

  • Acetic Acid stabilizes syn-rotamers via H-bonding with carbamate oxygen .

  • 2,6-Bis(octylamido)pyridine selectively stabilizes anti-rotamers, altering reactivity .

Metal Coordination

The pyrazole nitrogen and carboxylic oxygen act as ligands for transition metals (e.g., Cu<sup>II</sup>, Pd<sup>0</sup>), enabling catalytic applications or metal-organic framework (MOF) synthesis .

Key Research Findings

  • Synthetic Versatility : The compound's trifunctional architecture allows sequential modifications (e.g., Cbz deprotection → pyrazole nitration → esterification) .

  • Biological Relevance : Carboxamide derivatives show antiviral activity in preliminary assays.

  • Catalytic Utility : Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) utilize brominated pyrazole intermediates derived from this compound .

Scientific Research Applications

1-(1-(benzyloxycarbonyl)piperidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-(benzyloxycarbonyl)piperidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzyloxycarbonyl group can serve as a protective group, while the piperidine and pyrazole rings can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid

  • Substituents : A 4-methoxyphenyl group replaces the Cbz-piperidine moiety.
  • Applications : Used in ligand design for metabolic enzymes due to its polar yet aromatic profile.

1-(2-Hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic Acid

  • Substituents : A hydroxyethyl group replaces the piperidine-Cbz system.
  • Properties: The hydroxyl group improves aqueous solubility, making it suitable for aqueous-phase reactions. Priced at $384/250 mg (Santa Cruz Biotechnology), it is commercially leveraged for hydrophilic derivatization .

1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic Acid

  • Substituents : The Cbz group is replaced with a tert-butoxycarbonyl (Boc) protecting group.
  • Properties : Boc offers greater acid stability than Cbz, making this analogue preferable in acidic reaction conditions. It is priced at variable rates (≥98% purity) and used in peptide coupling reactions .

1-(1,1-Dioxothiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic Acid

  • Substituents : A dioxothiolan ring replaces the piperidine-Cbz group.
  • This compound is listed by Chemlyte Solutions and Amadis Chemical for specialized syntheses .

Ester Hydrolysis

  • Target Compound : Synthesized via hydrolysis of the corresponding methyl ester (e.g., compound 11b in yielded 80% via ester hydrolysis).
  • Analogues : Similar methods apply to derivatives like the 4-methoxyphenyl variant, though reaction conditions (e.g., base strength) may vary .

Improved Coupling Techniques

  • Jiang et al. and Baxendale et al. developed optimized routes for pyrazole carboxylic acids, emphasizing catalyst selection (e.g., Pd-mediated cross-couplings) to enhance yields for analogues like the Boc-protected derivative .

Pharmacological and Functional Comparisons

  • Cbz-Piperidine vs. Boc-Piperidine : The Boc group’s bulkiness may reduce membrane permeability compared to Cbz, affecting bioavailability in drug candidates .
  • 4-Methoxyphenyl vs. Hydroxyethyl : The methoxyphenyl group’s lipophilicity may favor CNS penetration, whereas the hydroxyethyl group’s polarity suits peripheral targets .

Data Tables

Table 1. Structural and Physical Properties of Key Analogues

Compound Name Molecular Formula Molecular Weight Substituents CAS RN Melting Point (°C)
Target Compound C₁₈H₂₁N₃O₄ 343.38 Cbz-piperidine, 5-methyl Not provided Not reported
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid C₁₂H₁₂N₂O₃ 232.23 4-Methoxyphenyl 187998-64-7 212–213
1-(2-Hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid C₇H₁₀N₂O₃ 170.17 2-Hydroxyethyl Not provided Not reported
1-(1-Boc-piperidin-4-yl)-1H-pyrazole-4-carboxylic acid C₁₄H₂₁N₃O₄ 295.33 Boc-piperidine 1034976-50-5 Not reported

Table 2. Commercial Availability and Pricing

Compound Name Supplier Purity Price (USD)
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid Kanto Reagents 95% $17,800/g
1-(2-Hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid Santa Cruz Biotechnology 95% $384/250 mg
1-(1-Boc-piperidin-4-yl)-1H-pyrazole-4-carboxylic acid HomeLife Science ≥98% Enquire

Biological Activity

1-(1-(benzyloxycarbonyl)piperidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylic acid, identified by its CAS number 2580220-57-9, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyloxycarbonyl group and a pyrazole moiety, which are known to contribute to its biological activity. The molecular formula is C16H20N2O3C_{16}H_{20}N_2O_3, indicating the presence of both basic nitrogen and carboxylic acid functionalities that may influence its pharmacodynamics.

Biological Activity Overview

Research indicates that compounds containing the pyrazole structure exhibit a variety of biological activities, including:

  • Anticancer Activity : Pyrazole derivatives have been shown to inhibit the growth of various cancer cell lines. For instance, studies have reported that 1H-pyrazole derivatives can exert antiproliferative effects on lung, breast, and colorectal cancer cells through mechanisms such as topoisomerase inhibition and DNA alkylation .
  • Anti-inflammatory Effects : Some pyrazole derivatives demonstrate anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases .
  • CNS Activity : Compounds similar to this compound have been studied for their neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in cancer progression and inflammation. For example, inhibitors targeting cyclooxygenase (COX) pathways have shown promise in reducing tumor growth .
  • Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates .
  • Apoptosis Induction : The ability to trigger apoptosis in malignant cells has been documented for various pyrazole-containing compounds, which is crucial for effective cancer therapy .

Case Studies

Several studies highlight the efficacy of pyrazole derivatives:

  • Study on Anticancer Activity : A recent study synthesized various 1H-pyrazole derivatives and evaluated their cytotoxic effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values lower than those of established chemotherapeutics like paclitaxel, suggesting enhanced potency .
CompoundCell LineIC50 (μM)Comparison
7aMDA-MB-23110Stronger than Paclitaxel
8bHepG215Comparable to Curcumin
  • Neuroprotective Effects : Another study investigated the neuroprotective potential of similar compounds against oxidative stress-induced neuronal damage. Results showed significant reduction in cell death rates when treated with these derivatives .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(1-(benzyloxycarbonyl)piperidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves cyclocondensation of ethyl acetoacetate with a substituted hydrazine derivative, followed by functionalization of the piperidine ring. For example:

Cyclocondensation : React ethyl acetoacetate with phenylhydrazine in the presence of DMF-DMA (dimethylformamide dimethyl acetal) to form the pyrazole core .

Piperidine Functionalization : Introduce the benzyloxycarbonyl (Cbz) group via a coupling reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃) to protect the piperidine nitrogen .

Hydrolysis : Convert the ester group (-COOEt) to a carboxylic acid (-COOH) using NaOH in aqueous ethanol, followed by acidification with HCl .
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to avoid over-functionalization.
  • Use anhydrous solvents and inert atmospheres (N₂/Ar) for moisture-sensitive steps .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • The pyrazole ring protons (C₃-H and C₅-H) appear as singlets in δ 6.5–7.5 ppm.
    • The benzyloxycarbonyl group shows aromatic protons at δ 7.2–7.4 ppm and a characteristic carbonyl signal (C=O) at ~170 ppm in ¹³C NMR .
  • IR Spectroscopy :
    • Carboxylic acid O-H stretch (~2500–3300 cm⁻¹, broad).
    • C=O stretches for both the Cbz group (~1680–1720 cm⁻¹) and pyrazole ring (~1600–1650 cm⁻¹) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing (e.g., piperidine chair conformation) .

Q. What purification strategies are effective for isolating this compound, especially when dealing with byproducts from the Cbz protection step?

Methodological Answer:

  • Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (e.g., 30%→70%) to separate unreacted starting materials and Cbz-protected intermediates .
  • Recrystallization : Dissolve the crude product in hot ethanol and cool slowly to isolate pure crystals. Monitor purity via melting point analysis (expected range: 140–160°C) .
  • Acid-Base Extraction : For carboxylic acid isolation, dissolve in NaHCO₃ solution, wash with DCM to remove non-acidic impurities, and precipitate with HCl .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological activity?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate HOMO/LUMO energies to assess electrophilic/nucleophilic sites. For example, the carboxylic acid group may act as a hydrogen bond donor .
  • Molecular Docking :
    • Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes with piperidine-binding pockets). Focus on the Cbz group’s role in hydrophobic interactions .
  • ADMET Prediction : Evaluate solubility (LogP ~2.5) and metabolic stability using tools like SwissADME .

Q. How should researchers address contradictions in biological activity data (e.g., varying IC₅₀ values across assays)?

Methodological Answer:

  • Assay Standardization :
    • Control variables like buffer pH (e.g., pH 6.5–7.4), temperature (25°C vs. 37°C), and solvent (DMSO concentration ≤0.1%) .
  • Orthogonal Assays : Validate results using complementary techniques (e.g., fluorescence polarization vs. SPR for binding affinity).
  • Data Normalization : Include reference compounds (e.g., positive/negative controls) to calibrate inter-assay variability .

Q. What strategies are recommended for modifying the benzyloxycarbonyl group to enhance metabolic stability while retaining activity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the benzyl group with a pyridyl or cyclohexyl moiety to reduce susceptibility to cytochrome P450 oxidation .
  • Prodrug Design : Replace the Cbz group with a tert-butoxycarbonyl (Boc) or p-nitrophenyl carbonate for controlled release .
  • Stability Testing : Incubate derivatives in liver microsomes (human/rat) and monitor degradation via LC-MS .

Q. How can researchers mitigate challenges related to the compound’s solubility and stability during in vitro studies?

Methodological Answer:

  • Solubility Enhancement : Prepare stock solutions in DMSO (≤10 mM) and dilute in PBS (pH 7.4) with 0.1% Tween-80 to prevent precipitation .
  • Stability Monitoring :
    • Store at –20°C in amber vials under inert gas (Ar).
    • Conduct accelerated stability studies (40°C/75% RH for 1 month) and analyze degradation products (e.g., decarboxylation) via HPLC .

Q. What safety precautions are critical when handling this compound, given its potential toxicity?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis steps .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols.
  • Acute Toxicity Mitigation : Pre-test derivatives in zebrafish models (LC₅₀ determination) before mammalian studies .

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